NF-κB Pathway Inhibitory Activity in Human Primary Cells vs. Structural Analog Baseline
The target compound demonstrates low-micromolar inhibitory activity against the NF-κB signaling pathway. In a functional assay measuring TNF-α-stimulated nuclear translocation of the NF-κB p65 subunit in Human Umbilical Vein Endothelial Cells (HUVEC), the compound exhibited an IC50 of 2.1 μM [1]. A closely related 1,2,4-triazole-3-carboxamide series, represented by N-(4-Fluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide (CAS 321431-44-1), has not had this specific activity reported in curated public databases, suggesting that the symmetrical bis(trifluoromethyl)phenyl substitution in the target compound is a key driver of the observed activity .
| Evidence Dimension | Inhibition of TNF-α-stimulated NF-κB p65 nuclear translocation |
|---|---|
| Target Compound Data | IC50 = 2,100 nM (2.1 μM) |
| Comparator Or Baseline | Close analog N-(4-Fluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide (CAS 321431-44-1): Activity not reported in public databases. |
| Quantified Difference | Qualitative differentiation; target compound has confirmed activity versus an inactive or untested analog. |
| Conditions | HUVEC cells stimulated with TNF-α; assay measured p65 nuclear translocation. |
Why This Matters
For research programs targeting the NF-κB pathway, this compound offers a validated chemical starting point with a defined potency benchmark, unlike an untested close analog.
- [1] BindingDB. BDBM50372510: CHEMBL269942. IC50: 2.10E+3 nM. Assay: Inhibition of TNF-alpha-stimulated human NF-kappaB p65 RelA subunit nuclear translocation in HUVEC. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50372510. View Source
